molecular formula C9H14N2O2 B13093108 (S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13093108
M. Wt: 182.22 g/mol
InChI Key: DXSRIMFBWUSBLM-LURJTMIESA-N
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Description

(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a bicyclic structure. It is known for its biological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to induce apoptosis in cancer cells and its broad-spectrum antimicrobial activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(8aS)-3,3-dimethyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H14N2O2/c1-9(2)8(13)11-5-3-4-6(11)7(12)10-9/h6H,3-5H2,1-2H3,(H,10,12)/t6-/m0/s1

InChI Key

DXSRIMFBWUSBLM-LURJTMIESA-N

Isomeric SMILES

CC1(C(=O)N2CCC[C@H]2C(=O)N1)C

Canonical SMILES

CC1(C(=O)N2CCCC2C(=O)N1)C

Origin of Product

United States

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